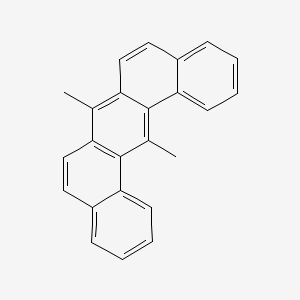

7,14-Dimethyldibenz(a,j)anthracene

Description

Structure

3D Structure

Properties

CAS No. |

63041-63-4 |

|---|---|

Molecular Formula |

C24H18 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |

InChI |

InChI=1S/C24H18/c1-15-19-13-11-17-7-3-5-9-21(17)23(19)16(2)24-20(15)14-12-18-8-4-6-10-22(18)24/h3-14H,1-2H3 |

InChI Key |

BSSDJTZAIHVWAM-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=CC=CC=C54)C |

Canonical SMILES |

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=CC=CC=C54)C |

Other CAS No. |

63041-63-4 |

Synonyms |

7,14-dimethyldibenz(a,j)anthracene 7,14-DMDB(a,j)A |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7,14 Dimethyldibenz A,j Anthracene and Its Metabolites

Multi-Step Synthesis Strategies for the Dibenz(a,j)anthracene Backbone

The construction of the fundamental dibenz[a,j]anthracene (B1218775) (DBA) skeleton is the foundational step upon which the synthesis of its methylated derivatives is built. Modern synthetic strategies have focused on creating this butterfly-shaped PAH with high efficiency and regioselectivity. acs.orgnih.gov

One prominent approach involves a sequence of C–H olefination, cycloaddition, and subsequent aromatization starting from cyclohexa-2,5-diene-1-carboxylic acids. acs.orgnih.gov A key step in this pathway is a [4+2] cycloaddition (Diels-Alder reaction) where 1,3-diene precursors are reacted with benzyne (B1209423) to construct the DBA skeleton. acs.orgnih.gov This concise route facilitates regioselective ring formation. acs.orgnih.gov An unusual aspect of this synthesis is the observed elimination of a t-butyl group during the final decarboxylative aromatization step, a process driven by the relief of steric strain and the formation of the stable aromatic system. nih.gov

Another general strategy involves the initial construction of a functionalized dibenz[a,j]anthracene building block, which is then used in a final cyclization step to form more complex structures, such as macrocycles. mit.edumit.eduscispace.com These methods highlight the modularity of modern organic synthesis in assembling complex PAH architectures.

Table 1: Selected Strategies for Dibenz[a,j]anthracene Backbone Synthesis

| Starting Material | Key Reactions | Purpose |

|---|---|---|

| Cyclohexa-2,5-diene-1-carboxylic acids | Sequential C-H olefination, [4+2] cycloaddition with benzyne, Decarboxylative aromatization | Concise, regioselective synthesis of the core DBA skeleton. acs.orgnih.gov |

Regioselective Functionalization Techniques for Methyl Group Introduction

The introduction of methyl groups at specific positions (regioselectivity) on a PAH framework is critical for studying structure-activity relationships. The presence and position of methyl groups can dramatically alter the carcinogenic potential of the parent compound. acs.org For instance, the introduction of methyl groups into the bay regions of PAHs often significantly enhances their carcinogenic potency. acs.org

While direct regioselective methylation of the pre-formed dibenz[a,j]anthracene backbone at the 7- and 14-positions is challenging, general methodologies for functionalizing PAHs can be adapted.

Directed Ortho-Metalation (DoM): This is an efficient strategy for functionalizing chrysene (B1668918) derivatives, a related class of PAHs. unit.no By using a directing metalation group, it is possible to introduce substituents at specific positions, achieving high yields. unit.no This technique could theoretically be applied to a suitably functionalized dibenz[a,j]anthracene precursor.

Photochemical Cyclization: The Mallory reaction, a photochemical cyclization of stilbenoid precursors, allows for the preparation of single-isomer methylchrysenes in high yields. nih.gov This highlights how strategic precursor design can control the final position of methyl groups on a complex aromatic system. nih.gov

Methyl Group Reactivity: Studies on methylated PAHs like 2,7-dimethylpyrene (B94221) show that methyl groups themselves can participate in thermal reactions, including methyl transfer. nih.govchemrxiv.org This inherent reactivity must be considered during synthetic design to avoid unwanted side products.

Synthesis of Proximate and Ultimate Carcinogenic Metabolites

PAHs like 7,14-Dimethyldibenz(a,j)anthracene require metabolic activation to exert their carcinogenic effects. This process leads to the formation of dihydrodiols (proximate carcinogens) and subsequently diol epoxides (ultimate carcinogens). acs.orgnih.gov The synthesis of these metabolites is essential for understanding their biological activity.

The synthesis of trans-3,4-dihydroxy-3,4-dihydro-7,14-dimethyldibenz[a,j]anthracene, a proximate carcinogenic metabolite, has been successfully reported. acs.orgnih.govacs.org The general synthetic approach is based on a method for converting phenols to dihydrodiols. acs.org This multi-step process allows for the creation of the specific stereoisomer that is formed metabolically. The synthesis of the analogous metabolite of the parent compound, dibenz[a,j]anthracene, has also been achieved through a similar pathway, starting from a dibromoester precursor and resolving enantiomers via their MTPA esters. rsc.orgdocumentsdelivered.com

The bay region diol epoxides are widely considered the ultimate carcinogenic metabolites of PAHs. nih.govnih.gov While the bay region anti-diol epoxide of the parent dibenz[a,j]anthracene has been successfully synthesized, the corresponding diol epoxide of the 7,14-dimethyl derivative proved to be elusive. acs.orgnih.gov Attempts to prepare this putative ultimate carcinogen were unsuccessful due to its significant chemical instability. nih.gov This instability presents a major challenge and suggests that the molecule, if formed in vivo, would be exceptionally reactive. This finding is consistent with the general hypothesis that methyl substitution in the bay region enhances carcinogenic activity by influencing the properties of the ultimate metabolite. acs.orgnih.gov

Chromatographic Separation and Characterization Techniques for Synthetic Intermediates and Products

The synthesis of complex molecules like this compound and its metabolites yields mixtures containing starting materials, intermediates, and the desired products. Rigorous separation and characterization are therefore critical.

High-performance liquid chromatography (HPLC) is a key technique used for both the separation and identification of these compounds. nih.gov Both reversed-phase and normal-phase HPLC are employed to distinguish between closely related structures, such as different dihydrodiol metabolites. nih.gov For chiral molecules, such as the intermediates in the synthesis of optically active dihydrodiols, chromatographic separation of diastereomeric derivatives (e.g., MTPA esters) is a crucial step for resolving the enantiomers. rsc.org

A suite of spectroscopic techniques is used for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise connectivity and stereochemistry of the synthesized molecules. acs.orgnih.gov

Mass Spectrometry (MS) confirms the molecular weight of the products. nih.govnih.gov

UV-visible and Fluorescence Spectroscopy are used to identify the characteristic chromophores of these aromatic compounds. nih.gov

Table 2: Key Analytical Techniques in the Synthesis of this compound and its Metabolites

| Technique | Application | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and identification of metabolites; Resolution of chiral intermediates. | rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and stereochemical analysis. | acs.orgnih.gov |

| Mass Spectrometry (MS) | Molecular weight confirmation. | nih.govnih.gov |

Elucidation of Metabolic Activation and Deactivation Pathways of 7,14 Dimethyldibenz A,j Anthracene

Phase I Metabolic Transformations

The initial and rate-limiting step in the metabolic processing of 7,14-Dimethyldibenz(a,j)anthracene is its transformation by Phase I enzymes. This phase is critical as it leads to the formation of highly reactive electrophilic metabolites capable of binding to cellular macromolecules like DNA, a key event in chemical carcinogenesis.

Cytochrome P450-Mediated Epoxidation and Hydroxylation

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolic activation of this compound. These enzymes catalyze the insertion of an oxygen atom into the stable aromatic structure, leading to the formation of epoxides and phenols. This process is a prerequisite for the subsequent formation of the ultimate carcinogenic species. Studies on the closely related and potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) show that CYP enzymes are responsible for metabolizing the compound at both the methyl groups and the aromatic ring carbons. nih.gov

Specific CYP isoforms exhibit distinct roles and efficiencies in the metabolism of dimethylbenz(a)anthracene compounds.

CYP1B1: This enzyme is considered essential for the metabolic activation and carcinogenic potential of compounds like DMBA. nih.gov It is primarily expressed in extrahepatic tissues and is proficient at converting the parent hydrocarbon into the procarcinogenic 3,4-dihydrodiol. nih.gov Studies using CYP1B1-null mice demonstrated significant resistance to DMBA-induced tumors, establishing the critical role of this enzyme in mediating carcinogenicity. nih.gov Metabolic activation in adrenal parenchymal cells is also presumed to be catalyzed by CYP1B1. nih.gov

CYP1A1: While CYP1A1 can metabolize DMBA at a high rate in laboratory settings, its role in carcinogenesis in living organisms appears to be less critical than that of CYP1B1. nih.gov However, CYP1A1 is thought to be the primary enzyme responsible for converting the DMBA-3,4-diol intermediate into the anti-diol epoxide. nih.gov In contrast to CYP1B1's extrahepatic preference, CYP1A1 is induced to much higher levels in the liver. nih.govresearchgate.net It is also believed to catalyze the activation of DMBA in endothelial cells of the adrenal cortex. nih.gov

CYP1A2: Like CYP1A1 and CYP1B1, CYP1A2 is inducible by aryl hydrocarbon receptor agonists, indicating its potential involvement in the metabolism of PAHs. nih.gov

Table 1: Roles of Key CYP Isoforms in the Metabolism of Dimethylbenz(a)anthracene Analogs

| CYP Isoform | Primary Location of Expression | Key Role in Metabolism |

|---|---|---|

| CYP1B1 | Extrahepatic tissues, Adrenal parenchymal cells | Initial conversion to procarcinogenic 3,4-dihydrodiol; Formation of syn-DMBADE from DMBA-3,4-diol. nih.govnih.govnih.gov |

| CYP1A1 | Liver, Adrenal endothelial cells | Conversion of 3,4-diol to anti-DMBADE. nih.govnih.govnih.gov |

| CYP1A2 | Liver | Inducible by PAHs, potential role in metabolism. nih.gov |

The "bay-region" theory of PAH carcinogenesis posits that diol epoxides formed in the sterically hindered bay region of the molecule are the ultimate carcinogenic metabolites. This holds true for this compound. The metabolic pathway involves the initial formation of an epoxide across the 3,4-double bond by a CYP enzyme. This is followed by hydration to a trans-3,4-dihydrodiol, which is then re-epoxidized by a CYP enzyme in the bay region to form a 3,4-diol-1,2-epoxide. nih.govnih.gov

Syntheses and tumorigenicity assays have confirmed that the trans-3,4-dihydrodiol of this compound is a proximate carcinogenic metabolite. nih.gov This diol is a potent carcinogen on mouse skin. nih.gov The subsequent bay-region diol epoxide is considered the ultimate carcinogen, though its high chemical instability has made direct preparation challenging. nih.gov This instability, however, likely contributes to its high reactivity and carcinogenicity. The formation of these bay-region diol epoxides, which can covalently bind to DNA, is a critical step in tumor initiation. nih.govnih.gov Methyl substitution in the bay region is known to enhance the carcinogenic activity of PAHs, consistent with the high potency of this compound. nih.gov

In addition to the critical 3,4-dihydrodiol, the metabolism of dimethylbenz(a)anthracene compounds by liver microsomes produces a variety of other metabolites. nih.gov These include other trans-dihydrodiols at different positions on the aromatic rings (e.g., 5,6-, 8,9-, and 10,11-positions for DMBA) as well as various phenolic metabolites. nih.gov For instance, studies on dibenz[a,j]anthracene (B1218775) and its 7-methyl analog in mouse keratinocytes showed conversion to both 3,4- and 5,6-dihydrodiols. nih.gov While not specifically detailed for this compound in the reviewed literature, the formation of quinones is a known pathway for PAH metabolism, often resulting from the further oxidation of phenolic metabolites. osti.gov

Epoxide Hydrolase Activity in Dihydrodiol Formation

Following the initial epoxidation of the parent compound by CYP enzymes, microsomal epoxide hydrolase (mEH) plays an indispensable role. This enzyme catalyzes the hydrolysis of the newly formed epoxide ring to produce a trans-dihydrodiol. nih.gov The formation of the this compound-3,4-dihydrodiol is dependent on this enzymatic action.

The significance of mEH is highlighted in studies where the enzyme was genetically removed. Embryonic fibroblasts from mEH-null mice were unable to produce the proximate carcinogenic dihydrodiol metabolite of DMBA and were resistant to its toxic effects. nih.gov Furthermore, these mEH-null mice were highly resistant to DMBA-induced carcinogenesis in skin cancer bioassays. nih.gov This demonstrates that mEH is required for the metabolic activation pathway that leads to the formation of the carcinogenic diol-epoxides. nih.gov

Phase II Metabolic Deactivation Pathways

While Phase I metabolism is primarily associated with activation, Phase II pathways serve a detoxification role. These reactions involve the conjugation of Phase I metabolites, such as dihydrodiols and phenols, with hydrophilic endogenous molecules. This process increases their water solubility and facilitates their excretion from the body, thereby deactivating them. osti.gov

Glucuronidation Conjugation

Glucuronidation is a major detoxification pathway for many PAHs, involving the enzymatic addition of a glucuronic acid moiety to make the compound more water-soluble and facilitate its excretion. Research on the parent compound, DB(a,j)A, in primary mouse keratinocyte cultures has shown that its dihydrodiol metabolites undergo this process. Specifically, both the 3,4-dihydrodiol and the 5,6-dihydrodiol of DB(a,j)A have been identified as glucuronide conjugates in the extracellular medium. nih.gov

However, in the same studies, no glucuronide conjugates were detected for the 7-methyldibenz(a,j)anthracene (B1204530) derivative. nih.gov This suggests that the presence and position of methyl groups can significantly influence the efficiency of glucuronidation. There is currently no specific data available regarding the formation of glucuronide conjugates from this compound.

Glutathione (B108866) Conjugation

The conjugation with glutathione (GSH) represents another critical Phase II detoxification reaction, neutralizing reactive electrophilic metabolites. Studies on the related compound, 7-methylbenz[a]anthracene, have confirmed that it is converted into glutathione conjugates by rat liver homogenates. nih.gov This process is a common detoxification route for many PAHs, preventing their reactive intermediates from binding to cellular macromolecules like DNA.

Despite this evidence for a related monomethylated PAH, no specific studies have been identified that investigate or confirm the formation of glutathione conjugates from this compound.

Sulfate (B86663) Conjugation

Sulfation, the addition of a sulfonate group, is another pathway that can lead to either detoxification or, in some cases, metabolic activation of PAHs. For instance, the dihydroxymethyl derivative of the isomer 7,12-dimethylbenz[a]anthracene can form a reactive sulfate ester, which is then detoxified through glutathione conjugation. nih.gov This highlights the complex interplay between different metabolic pathways.

There is no available research that specifically examines the sulfate conjugation of this compound or its metabolites.

Enzymatic Regulation and Induction in Xenobiotic Metabolism

The metabolism of PAHs is tightly regulated by a complex system of enzymes that can be induced upon exposure to these foreign compounds (xenobiotics).

Differential Induction Patterns of Cytochrome P450 Enzymes

The induction of cytochrome P450 (CYP) enzymes is a hallmark of PAH exposure. Different CYP isoforms can exhibit distinct regioselectivity, leading to the formation of various metabolites with different biological activities. For example, in the metabolism of DMBA, CYP1A1 and CYP1B1 play crucial but different roles in its activation to carcinogenic diol-epoxides. nih.gov This differential activity underscores the importance of understanding which specific CYP enzymes are induced by and metabolize a given PAH.

Currently, there are no studies that delineate the specific patterns of cytochrome P450 enzyme induction following exposure to this compound.

Molecular Mechanisms of Interaction with Biological Systems

DNA Adduct Formation and Molecular Damage

Like many polycyclic aromatic hydrocarbons, the genotoxicity of 7,14-dimethyldibenz(a,j)anthracene is not caused by the parent compound itself but by its metabolic products. nih.gov The metabolic activation process transforms the chemically inert hydrocarbon into highly reactive electrophiles that can form covalent bonds with nucleophilic sites on DNA, creating DNA adducts. nih.gov

The carcinogenicity of PAHs is linked to their metabolic conversion into reactive oxides and dihydrodiols, which are then further oxidized to diol epoxides. nih.gov These diol epoxides are ultimate carcinogens that react with DNA, leading to mutations. nih.gov For the parent compound, dibenz(a,j)anthracene (DB[a,j]A), metabolic activation leads to the formation of bay-region diol epoxides, which are critical for its covalent binding to DNA. nih.gov The presence of methyl groups, as in this compound, is known to influence the carcinogenicity of PAHs, often enhancing it. For instance, the related compound 7-methyldibenz[a,j]anthracene is a more potent tumor initiator than its non-methylated parent, DB[a,j]A. nih.gov The metabolic pathway for this compound is evidenced by the synthesis of its 3,4-dihydrodiol metabolite, a key intermediate in the formation of the ultimate carcinogenic diol epoxide. nih.gov

Studies on the parent compound, DB[a,j]A, have identified a range of DNA adducts following its topical application to mouse epidermis. nih.gov High-pressure liquid chromatography (HPLC) analysis revealed the presence of at least 11 distinct covalent DNA adducts. nih.gov The primary adducts are formed from the bay-region anti- and syn-3,4-diol 1,2-epoxides reacting with the exocyclic amino groups of deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.gov

The major adduct identified in mouse epidermis treated with DB[a,j]A is the (4R,3S)-diol (2S,1R)-epoxide bound to deoxyguanosine. nih.gov Significant levels of the corresponding adduct with deoxyadenosine were also detected. nih.gov Additionally, adducts formed from the K-region 5,6-oxide have been tentatively identified. nih.gov Research on the related compound 7-methyldibenz[a,j]anthracene shows that its major intracellular metabolite is the 7MeDB[a,j]A-3,4-dihydrodiol, which is the precursor to the bay-region diol epoxide. nih.gov This suggests that the 7,14-dimethylated derivative likely follows a similar activation pathway, leading to the formation of analogous diol epoxide-DNA adducts.

Table 1: Identified DNA Adducts of Dibenz(a,j)anthracene in Mouse Epidermis

| Precursor Metabolite | Nucleobase Target | Adduct Type |

| Bay-region anti-3,4-diol 1,2-epoxide | Deoxyguanosine (dGuo) | Covalent Adduct |

| Bay-region anti-3,4-diol 1,2-epoxide | Deoxyadenosine (dAdo) | Covalent Adduct |

| Bay-region syn-3,4-diol 1,2-epoxide | Deoxyguanosine (dGuo) | Covalent Adduct |

| Bay-region syn-3,4-diol 1,2-epoxide | Deoxyadenosine (dAdo) | Covalent Adduct |

| K-region 5,6-oxide | Deoxyadenosine (dAdo) | Covalent Adduct |

Source: Data compiled from research on dibenz(a,j)anthracene. nih.gov

The ³²P-postlabeling assay is an ultrasensitive method used for the detection and quantification of DNA adducts, capable of identifying as few as one adduct in 10⁹-10¹⁰ normal nucleotides. This technique has been instrumental in studying the DNA damage caused by compounds like DB[a,j]A. nih.gov Analysis using ³²P-postlabeling confirmed the formation of bay-region diol epoxide DNA adducts in mouse epidermis after topical application of DB[a,j]A. nih.gov This method also revealed the presence of more polar DNA adducts, which may represent bis-dihydrodiol epoxide DNA adducts, indicating a complex spectrum of DNA damage. nih.gov

The formation of covalent DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts can lead to mispairing during DNA replication, resulting in permanent mutations in the DNA sequence if not repaired. nih.gov The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can disrupt normal cellular processes, leading to uncontrolled cell growth and tumor formation. The biological effects of PAHs, including their carcinogenic activity, are thought to be mediated by the activation of the aryl hydrocarbon receptor (AhR), which in turn induces the expression of metabolic enzymes that create these DNA-damaging metabolites. Therefore, the formation of DNA adducts by metabolites of this compound is a key molecular event that links exposure to the potential for downstream effects like mutagenesis and carcinogenesis.

Receptor and Protein Interactions

Many of the biological and toxic effects of PAHs are mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. While direct experimental data on the binding of this compound to the AhR is limited in the available literature, it is well-established that PAHs with a certain number of aromatic rings are potent AhR agonists. nih.gov Related compounds, such as benzo[a]anthracene, are known to activate the AhR. nih.gov It is therefore highly probable that this compound also functions as an AhR agonist.

The general signaling pathway for AhR activation begins when a ligand, such as a PAH, binds to the receptor in the cytoplasm. This binding event causes a conformational change in the AhR, leading to its translocation into the nucleus. Inside the nucleus, the activated AhR dimerizes with the AhR nuclear translocator (ARNT) protein. This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably including cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of the PAHs themselves. nih.gov This induction of metabolic enzymes can create a feedback loop, increasing the production of reactive metabolites that lead to DNA adduct formation and cellular damage.

Ligand-Protein Interactions with Nuclear Receptors (e.g., Androgen Receptor)

Currently, there is a lack of specific research in the public domain detailing the direct ligand-protein interactions between this compound and nuclear receptors such as the Androgen Receptor (AR). The AR is a ligand-activated transcription factor that plays a crucial role in gene regulation. While other polycyclic aromatic hydrocarbons (PAHs) are known to interact with various nuclear receptors, specific binding affinities and interaction models for this compound with the AR have not been characterized.

Interactions with Metabolic Enzymes (e.g., 5α-reductase enzyme)

Detailed studies on the direct interaction of this compound with metabolic enzymes like 5α-reductase are not presently available in published literature. 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). The metabolic activation of this compound itself is understood to proceed via cytochrome P-450 enzymes to form reactive metabolites, such as diol epoxides, which are implicated in its carcinogenic activity. nih.gov However, its specific inhibitory or interactive capacity with 5α-reductase has not been a focus of investigation.

Modulation of Cellular Processes

The potent carcinogenicity of this compound strongly indicates its capacity to disrupt fundamental cellular processes. Its classification as a potent carcinogen is based on its ability to induce tumors in animal models, a process intrinsically linked to the alteration of cell proliferation, survival, and communication. nih.gov

Alterations in Cell Proliferation and Cell Cycle Regulation

Direct molecular studies detailing the specific effects of this compound on cell cycle regulatory proteins and proliferative pathways are limited. However, its established tumorigenic activity provides indirect but compelling evidence of its ability to promote uncontrolled cell proliferation. The formation of tumors necessitates that cancer cells bypass normal cell cycle checkpoints and proliferate aberrantly. The carcinogenic metabolite of this compound, its bay-region diol epoxide, is believed to be the ultimate carcinogenic form that covalently binds to DNA, leading to mutations in critical genes that control cell growth and division. nih.gov

Induction of Apoptosis

The relationship between this compound and apoptosis—programmed cell death—is complex and not yet fully elucidated for this specific compound. Carcinogens can have a dual role, sometimes inducing apoptosis in certain cell types while enabling pre-cancerous cells to evade it. The DNA damage caused by metabolites of this compound would typically trigger an apoptotic response. However, for carcinogenesis to succeed, these apoptotic pathways must be inhibited or bypassed. Specific studies investigating the modulation of key apoptotic proteins (like caspases or members of the Bcl-2 family) by this compound are not currently available.

Inhibition of Gap Junctional Intercellular Communication (GJIC)

There is no specific research available on the direct effects of this compound on gap junctional intercellular communication (GJIC). GJIC is a critical process for maintaining tissue homeostasis, and its inhibition is a known hallmark of tumor promoters. This form of communication allows for the passage of small molecules and ions between adjacent cells, helping to regulate cell growth and differentiation. While other carcinogenic PAHs are known to inhibit GJIC, this specific mechanism has not been documented for this compound.

Impact on Gene Expression Profiles

The potent carcinogenicity of this compound and its metabolites, particularly the bay-region diol epoxides, is fundamentally linked to their ability to alter the genetic landscape of a cell. nih.gov By forming DNA adducts, these reactive metabolites can induce mutations, leading to changes in the expression of critical genes. These alterations can affect a wide array of cellular functions, including the activation of proto-oncogenes and the inactivation of tumor suppressor genes. However, comprehensive gene expression profiling studies (e.g., microarray or RNA-seq) specifically documenting the global transcriptomic changes induced by this compound are not available in the current body of scientific literature.

Structure Activity Relationships and Advanced Computational Chemistry

Influence of Methyl Substitution on Reactivity and Biological Activity

The presence and position of methyl groups on the aromatic ring system of PAHs can dramatically alter their metabolic pathways and biological effects. In 7,14-Dimethyldibenz(a,j)anthracene, the two methyl groups are strategically located, profoundly influencing its reactivity.

The metabolic activation of PAHs is a critical step in their mechanism of carcinogenesis. This process typically involves the formation of highly reactive diol epoxide metabolites that can form covalent adducts with DNA. The position of methyl groups is a key determinant in this activation process. For instance, in the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), methylation at both the 7 and 12 positions significantly enhances its immunosuppressive and carcinogenic activities compared to its monomethylated counterparts nih.gov.

Metabolic activation can occur at the methyl groups themselves. Studies on DMBA have shown that its metabolism can lead to the formation of hydroxymethyl derivatives, such as 7-hydroxymethyl-12-methylbenz[a]anthracene mdpi.comnih.gov. These metabolites can be further activated, for instance through sulfation, into reactive species that bind to DNA nih.gov. This activation pathway, catalyzed by sulfotransferases, is a significant route for the genotoxicity of methyl-substituted PAHs nih.gov. The formation of these DNA adducts is considered a necessary step for the initiation of cancer nih.gov.

While direct metabolic data for the 7 and 14 positions of dibenz(a,j)anthracene is specific, the principles derived from compounds like DMBA are highly relevant. The methyl groups can influence the electronic properties of the aromatic system, directing the metabolic enzymes to specific sites on the molecule and affecting the stability and reactivity of the resulting metabolites. For example, one major type of DNA adduct identified from DMBA results from the reaction of a bay-region diol-epoxide nih.gov. The presence of the methyl groups is crucial for the high carcinogenic potency, and altering their position or nature can drastically change the biological outcome.

| Compound | Substitution Pattern | Observed Biological Effect | Reference |

|---|---|---|---|

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Dimethylated at positions 7 and 12 | Significantly enhances immunosuppression and is a potent carcinogen. Forms bay-region diol-epoxide DNA adducts. | nih.govnih.gov |

| 12-Methylbenz[a]anthracene (12-MBA) | Monomethylated at position 12 | Shows immunosuppressive activity, but less potent than DMBA. | nih.gov |

| 7-Methylbenz[a]anthracene (7-MBA) | Monomethylated at position 7 | Weakly immunosuppressive compared to DMBA and 12-MBA. | nih.gov |

Stereochemistry plays a vital role in the biological activity of PAH metabolites. The formation of diol epoxides can result in different stereoisomers (syn and anti), which exhibit markedly different biological activities. The stereochemistry of these derivatives is a critical factor in the toxicity of PAHs nih.gov.

The methyl groups in this compound can influence the stereochemical outcome of the metabolic activation process. They can sterically hinder or favor the approach of metabolizing enzymes from a particular face of the molecule, leading to a preference for the formation of one stereoisomer over another. While specific studies on the stereochemical implications for this compound are detailed, it is established that adduct conformations derived from different stereoisomers correlate with biological activity nih.gov. For example, in other PAHs, the anti-diol epoxides are often more tumorigenic than the syn-diastereomers, and this is linked to the specific conformations their DNA adducts adopt nih.gov. The presence of bulky methyl groups can further influence these conformations, potentially impacting subsequent DNA repair and replication processes.

Geometrical and Conformational Analysis

The topology of a PAH is often described by the presence of "bay" and "fjord" regions. A bay region is a concave, sterically hindered area formed by a benzene (B151609) ring, such as that in 7,12-dimethylbenz[a]anthracene. A fjord region is a more sterically hindered area where four benzene rings are arranged in a concave shape. This compound is notable for having two hindered bay regions nih.gov.

PAHs with bay or fjord regions are often potent carcinogens because their ultimate carcinogenic metabolites, the diol epoxides, are formed in these sterically hindered areas. Molecules with fjord regions are typically non-planar and highly reactive, binding preferentially to adenine nucleotides in DNA researchgate.net. In contrast, PAHs with bay regions tend to be more planar and their metabolites bind to guanine nucleotides researchgate.net. The steric hindrance in these regions is thought to contribute to the high reactivity of the diol epoxides formed within them.

Due to its molecular structure, this compound exhibits significant steric overcrowding in its bay regions nih.gov. This steric strain forces the molecule to adopt a non-planar conformation. X-ray crystallography studies have revealed extensive out-of-plane bending in the molecule nih.gov.

This distortion is a direct consequence of the steric repulsion between the hydrogen atoms and, in this case, the methyl groups across the bay. For this compound, the angle of distortion caused by the 14-methyl group relative to the outer rings has been measured at 32.6 degrees nih.gov. Such significant out-of-plane distortions are a key feature of sterically overcrowded PAHs and are believed to influence their chemical and physical properties, including their interactions with biological systems nih.gov.

| Compound | Structural Feature | Measured Out-of-Plane Distortion Angle | Reference |

|---|---|---|---|

| This compound | Two hindered bay regions with methyl groups | 32.6 degrees (between the 14-methyl group and the outer rings) | nih.gov |

| Tetrabenzo[de,hi,mn,qr]naphthacene | Two fjord regions | 31.9 degrees (between the outer rings of the molecule) | nih.gov |

The steric overcrowding that causes out-of-plane distortions in the parent PAH also has profound effects on the conformations of its metabolites, particularly the bay-region diol epoxides nih.gov. The inherent strain in the molecule can influence the relative stability of different conformations of these reactive intermediates.

Theoretical and Computational Modeling Approaches

Advanced computational chemistry provides powerful tools to investigate the structure-activity relationships of chemical compounds, offering insights that complement experimental studies. For this compound, theoretical and computational modeling approaches are crucial for understanding its electronic properties, reactivity, and interactions with biological systems. These methods, including quantum chemical calculations, molecular docking and dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, help to elucidate the molecular basis of its biological activities.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

A study utilizing DFT and GIAO-DFT methods has investigated the electronic properties of this compound and its protonated forms. researchgate.net In superacidic conditions (FSO₃H/SO₂ClF), the 7,14-dimethyl derivative undergoes ipso-protonation at the C-14 position. researchgate.net This indicates a region of high electron density and reactivity at this specific carbon atom. The resulting carbocation's stability and charge delocalization can be mapped using computed Nuclear Magnetic Resonance (NMR) chemical shifts (∆δ ¹³C values) and Natural Population Analysis (NPA) charges. researchgate.net These computational analyses help to understand the propensity of the molecule to form reactive intermediates, a key step in the mechanism of action for many polycyclic aromatic hydrocarbons (PAHs).

The electronic structure of PAHs is closely linked to their biological activity, including carcinogenicity. researchgate.net Theoretical calculations can identify key regions of the molecule, such as the "bay-region," which are critical for metabolic activation to carcinogenic diol-epoxides. researchgate.net For this compound, understanding the electronic landscape helps to predict which sites are most susceptible to metabolic attack by enzymes like cytochrome P450.

| Species | Method | Calculated Property | Significance |

|---|---|---|---|

| This compound | DFT | Site of Protonation | Indicates region of highest reactivity (C-14) researchgate.net |

| Protonated this compound | GIAO-NMR | 13C Chemical Shifts | Maps charge delocalization in the carbocation researchgate.net |

| Protonated this compound | NPA | Atomic Charges | Quantifies charge distribution researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. These methods are vital for understanding the mechanisms of toxicity and metabolism.

The biological effects of many PAHs are mediated through their interaction with specific proteins. A key receptor for PAHs is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1. nih.govmdpi.com Upon binding to a ligand like a PAH, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences, initiating gene transcription. mdpi.com

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of the ligand-protein complex over time. nih.govyoutube.com This provides insights into the stability of the binding, conformational changes in the protein upon ligand binding, and the dynamics of the ligand within the binding site. For instance, MD simulations of PAHs within a lipid bilayer can reveal how these hydrophobic molecules partition into cell membranes to reach their intracellular targets. nih.gov

| Protein Target | Function | Likely Interaction Types | Significance of Interaction |

|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Transcription factor, mediates toxic effects | Hydrophobic interactions, pi-stacking | Initiation of xenobiotic metabolism and toxicity pathways nih.govmdpi.com |

| Cytochrome P450 (e.g., CYP1A1) | Metabolizing enzyme | Hydrophobic interactions, orientation for oxidation | Metabolic activation to potentially more toxic or carcinogenic metabolites nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com These models are valuable tools for predicting the activity of new or untested chemicals, thereby reducing the need for extensive experimental testing. bio-hpc.eu

For PAHs, QSAR models have been developed to predict a range of biological activities, including mutagenicity and carcinogenicity. researchgate.netnih.govnih.gov These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic properties (e.g., HOMO-LUMO gap), hydrophobicity (e.g., logP), and steric features (e.g., molecular shape indices). nih.gov

While a specific QSAR model solely for this compound is not detailed in the search results, this compound would be included in broader QSAR studies of PAHs. For example, a QSAR study on the phototoxicity of 67 PAHs used electronic descriptors like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap between them to build a predictive model. unicamp.br Such models can classify compounds based on their potential toxicity and help prioritize them for further investigation. nih.gov

The development of a robust QSAR model involves several steps:

Data Set Collection: A diverse set of PAHs with experimentally determined biological activities (e.g., mutagenic potency) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each PAH in the dataset.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

The application of such a validated QSAR model could then be used to predict the biological activity of this compound based on its calculated molecular descriptors.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity unicamp.br |

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Tendency to partition into lipid membranes |

| Topological | Wiener Index | Molecular branching and size |

| Geometric | Molecular Surface Area | Steric properties and potential for interaction |

Comparative Research and Analog Studies

Comparative Analysis with Isomeric Dibenzanthracenes (e.g., Dibenz[a,c]anthracene, Dibenz[a,h]anthracene)

7,14-Dimethyldibenz(a,j)anthracene belongs to the dibenzanthracene family, a group of five-ring polycyclic aromatic hydrocarbons. wikipedia.orgwikipedia.org Its biological activity is best understood when compared with its non-methylated isomers: dibenz[a,j]anthracene (B1218775), dibenz[a,c]anthracene, and dibenz[a,h]anthracene (B1670416). ca.gov These isomers share the same chemical formula (C₂₂H₁₄) but differ in the arrangement of their benzene (B151609) rings, leading to distinct chemical and toxicological properties. wikipedia.orgwikipedia.orgca.gov

Dibenz[a,h]anthracene is a well-established carcinogen, classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC). wikipedia.org In contrast, dibenz[a,j]anthracene is classified as possibly carcinogenic to humans (Group 2B). wikipedia.org Dibenz[a,c]anthracene has also been shown to induce skin carcinomas and liver adenomas in animal studies. ca.gov The carcinogenicity of these compounds is linked to their metabolic activation to diol epoxides, which can form adducts with DNA, leading to mutations. wikipedia.org The position of the fused rings influences the ease of formation and the geometry of these reactive metabolites, which in turn affects their carcinogenic potency. The addition of methyl groups to the dibenz[a,j]anthracene structure, creating this compound, further modifies these properties.

Table 1: Comparison of Dibenzanthracene Isomers

| Compound | Chemical Formula | IARC Carcinogenicity Classification | Key Characteristics |

|---|---|---|---|

| Dibenz[a,j]anthracene | C₂₂H₁₄ | Group 2B (Possibly carcinogenic to humans) wikipedia.org | A five-ring PAH formed from incomplete combustion of organic matter. wikipedia.org |

| Dibenz[a,c]anthracene | C₂₂H₁₄ | Not explicitly classified, but animal studies show carcinogenicity. ca.gov | Has been observed to induce skin and liver tumors in mice. ca.gov |

| Dibenz[a,h]anthracene | C₂₂H₁₄ | Group 2A (Probably carcinogenic to humans) wikipedia.org | A potent genotoxic agent that intercalates into DNA. wikipedia.org |

Comparison with Other Methylated Polycyclic Aromatic Hydrocarbons (e.g., 7,12-Dimethylbenz[a]anthracene (B13559), 5,9-Dimethyldibenzo[c,g]carbazole)

The presence and position of methyl groups significantly influence the biological activity of PAHs. nih.govnih.govresearchgate.net A notable analog for comparison is 7,12-Dimethylbenz[a]anthracene (DMBA), a potent organ-specific carcinogen and immunosuppressor widely used in cancer research. wikipedia.orgresearchgate.net Like this compound, DMBA's carcinogenicity is enhanced by its methyl groups. Studies comparing DMBA with its non-methylated parent compound, benz[a]anthracene, show that methylation can dramatically increase carcinogenic potency.

Another relevant comparison can be made with 5,9-Dimethyldibenzo[c,g]carbazole (DiMeDBC), a methylated heterocyclic compound. Research has shown that DiMeDBC exhibits stronger activity in inducing the aryl hydrocarbon receptor (AhR) and certain metabolic enzymes compared to its parent compound, 7H-dibenzo[c,g]carbazole (DBC). nih.gov This pattern, where methylated derivatives are more potent than their parent compounds, is a recurring theme in PAH toxicology. nih.gov For instance, a study on 7-methyldibenz[a,j]anthracene revealed that methylation alters its metabolism, potentially contributing to its greater biological activity compared to the parent dibenz[a,j]anthracene. nih.gov

Table 2: Comparison with Other Methylated PAHs

| Compound | Parent Compound | Key Comparative Findings |

|---|---|---|

| This compound | Dibenz[a,j]anthracene | Methylation is expected to enhance biological activity, a principle observed in similar compounds. nih.govnih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Benz[a]anthracene | A powerful carcinogen and tumor initiator; methylation significantly increases its potency. wikipedia.orgresearchgate.net |

| 5,9-Dimethyldibenzo[c,g]carbazole (DiMeDBC) | 7H-Dibenzo[c,g]carbazole (DBC) | The dimethylated form shows stronger AhR inducing activity and is a more potent inducer of CYP1A1 and CYP1A2 enzymes. nih.gov |

| 7-Methyldibenz[a,j]anthracene | Dibenz[a,j]anthracene | Exhibits different metabolic pathways compared to its parent compound, which may explain its increased biological activity. nih.gov |

Elucidation of Differential Molecular Mechanisms Based on Structural Analogues

The structural differences between this compound and its analogs lead to distinct molecular mechanisms of action. The primary mechanism for PAH-induced carcinogenesis involves metabolic activation by cytochrome P450 (CYP) enzymes to form reactive diol epoxides that bind to DNA. wikipedia.org

The position of methyl groups can influence which metabolic pathways are favored. For example, in the comparison between dibenz[a,j]anthracene (DB[aj]A) and 7-methyldibenz[a,j]anthracene (7MeDB[aj]A), different primary metabolites were observed. nih.gov For DB[aj]A, the 5,6-dihydrodiol was the major initial intracellular metabolite, whereas for 7MeDB[aj]A, the 3,4-dihydrodiol was dominant. nih.gov Furthermore, the dihydrodiols of the parent compound were excreted as glucuronide conjugates, a detoxification pathway not observed for the methylated analog. nih.gov This suggests that methylation can block or alter sites of metabolism and subsequent detoxification, potentially leading to a higher concentration of carcinogenic intermediates.

Studies on 5,9-Dimethyldibenzo[c,g]carbazole (DiMeDBC) show it is a potent inducer of CYP1A1, CYP1A2, CYP1B1, and aldo-keto reductase 1C9 (AKR1C9), enzymes involved in its metabolic activation. nih.gov Both the parent compound (DBC) and DiMeDBC led to an increase in p53 phosphorylation and apoptosis, but DiMeDBC also stimulated cell proliferation, a mechanism contributing to its hepatocarcinogenicity. nih.gov This highlights that methylation can introduce additional mechanisms of toxicity beyond simply enhancing the formation of DNA adducts.

Relative Potency and Efficacy in Receptor Activation Across Analogs

Many of the toxic effects of PAHs are mediated through the activation of the aryl hydrocarbon receptor (AhR). researchgate.netsnu.ac.kr The binding affinity and activation potency of PAHs to the AhR are highly dependent on their structure, including methylation. researchgate.netsnu.ac.kr Generally, methylated PAHs tend to be more potent AhR activators than their parent compounds. nih.govnih.gov

For instance, 5,9-Dimethyldibenzo[c,g]carbazole (DiMeDBC) demonstrated the strongest AhR-inducing activity among its parent compound and another derivative. nih.gov Similarly, various monomethylated phenanthrenes were found to be two to five times more potent than phenanthrene (B1679779) in activating the human AhR. nih.gov Studies using in vitro bioassays have shown that the relative potency for AhR activation can vary significantly depending on the specific PAH and the position of the alkyl group. snu.ac.kr For some PAHs, like chrysene (B1668918), methylation can lead to a greater AhR-mediated response. researchgate.netsnu.ac.kr

The relative potency of these compounds is often expressed relative to the potent AhR agonist 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). While specific data for this compound is limited, the general trend suggests that its AhR activation potency would likely be higher than that of the parent dibenz[a,j]anthracene. This enhanced receptor activation can lead to increased expression of CYP1A1 and other genes involved in the toxic response. nih.gov

Table 3: Relative AhR Activation Potency of Selected PAHs and Analogs

| Compound Type | Example | General Finding on AhR Activation |

|---|---|---|

| Unsubstituted PAHs | Dibenz[a,j]anthracene | Generally act as AhR agonists, but potency varies. nih.gov |

| Methylated PAHs | 7,12-Dimethylbenz[a]anthracene (DMBA) | Methylation often increases the relative potency for AhR activation compared to the parent compound. nih.govnih.govresearchgate.net |

| Methylated Heterocyclic PAHs | 5,9-Dimethyldibenzo[c,g]carbazole (DiMeDBC) | Found to be a stronger AhR inducer than its non-methylated parent compound. nih.gov |

| Alkylated Chrysenes | 1-Methyl-chrysene | Exhibited greater relative potency for AhR activation compared to the parent chrysene. researchgate.netsnu.ac.kr |

Advanced Research Methodologies and Analytical Techniques

In Vitro Cellular and Molecular Assays for Mechanistic Investigations

In vitro assays are fundamental tools for dissecting the specific cellular and molecular events triggered by 7,14-dimethyldibenz(a,j)anthracene. These controlled laboratory systems allow for detailed mechanistic investigations into its genotoxic and non-genotoxic effects.

Cell Transformation Assays (CTAs): These assays are critical for assessing carcinogenic potential by measuring the ability of a chemical to induce malignant characteristics in cultured cells. tandfonline.comtandfonline.com Cell lines such as Syrian hamster embryo (SHE) cells and BALB/c 3T3 mouse embryo fibroblasts are widely used. tandfonline.comtandfonline.comnih.gov Exposure to PAHs like DMDBA can lead to morphological transformation, where the cells lose their normal growth patterns and form dense, disorganized colonies, a hallmark of tumorigenicity. tandfonline.comtandfonline.comnih.gov These assays can model the initiation and promotion stages of carcinogenesis. nih.gov

Genotoxicity Assays: A variety of assays are employed to determine if DMDBA can damage genetic material.

Mutagenicity Assays: Bacterial reverse mutation assays (e.g., Ames test using Salmonella typhimurium) and mammalian cell gene mutation assays (e.g., HPRT assay in Chinese hamster ovary cells) are used to detect the induction of gene mutations. inchem.orgwikipedia.org For many PAHs, metabolic activation is required to induce a mutagenic response. inchem.org

Comet Assay: This single-cell gel electrophoresis technique is used to detect DNA strand breaks. Cells treated with a genotoxic agent will, upon electrophoresis, display a "comet tail" of fragmented DNA, the length of which corresponds to the extent of DNA damage. researchgate.net

Unscheduled DNA Synthesis (UDS) Assays: These assays measure the induction of DNA repair, a response to DNA damage. An increase in UDS in cultured mammalian cells following exposure to a compound indicates a genotoxic effect. inchem.orgwikipedia.org

Assays for Non-Genotoxic Endpoints: Beyond direct DNA damage, PAHs can promote carcinogenesis through other mechanisms. Assays for gap junctional intercellular communication (GJIC) are used to investigate these effects. A reduction in GJIC, which is crucial for tissue homeostasis, is a known characteristic of tumor promoters. nih.gov

Table 1: Overview of In Vitro Assays for Mechanistic Studies of DMDBA

| Assay Type | Model System | Endpoint Measured | Mechanistic Insight |

| Cell Transformation | Syrian Hamster Embryo (SHE) Cells, BALB/c 3T3 Cells | Morphological transformation, focus formation | Carcinogenic potential, initiation/promotion activity |

| Mutagenicity | Salmonella typhimurium, Mammalian cell lines (e.g., CHO) | Gene mutations | Genotoxicity, mutagenic potential |

| Comet Assay | Various mammalian cell lines | DNA strand breaks | Genotoxicity, DNA damage |

| Gap Junctional Intercellular Communication (GJIC) | Rat liver epithelial cells (e.g., WB-F344) | Inhibition of dye transfer between cells | Non-genotoxic effects, tumor promotion |

High-Resolution Mass Spectrometry for Metabolite Profiling (e.g., LC-MS/MS)

Understanding the metabolism of this compound is critical, as its toxicity is largely dependent on its conversion to reactive metabolites. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for identifying and quantifying these metabolic products. nih.govnih.gov

The metabolic activation of PAHs typically involves cytochrome P450 enzymes, which introduce oxygen atoms to form epoxides, phenols, and dihydrodiols. nih.gov These metabolites can then be further processed or conjugated for excretion. LC-MS/MS allows for the separation of complex mixtures of metabolites from biological samples (e.g., cell culture media, urine) followed by their highly sensitive and specific detection. nih.govnih.govmdpi.com

The process involves:

Sample Preparation: Metabolites are extracted from the biological matrix, often involving enzymatic deconjugation to analyze glucuronide or sulfate (B86663) conjugates. nih.gov

Chromatographic Separation: The extract is injected into a liquid chromatograph, where different metabolites are separated based on their physicochemical properties.

Mass Spectrometric Analysis: As metabolites exit the chromatograph, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. In a tandem MS (MS/MS) setup, a specific metabolite ion (precursor ion) is selected, fragmented, and the resulting product ions are detected. nih.gov This fragmentation pattern provides a structural fingerprint for confident identification. researchgate.netnih.gov

This approach enables the creation of a detailed metabolite profile, revealing the primary pathways of DMDBA biotransformation and identifying the potentially reactive intermediates responsible for its carcinogenic effects. nih.govresearchgate.net

Table 2: Key Metabolite Classes of PAHs Identified by LC-MS/MS

| Metabolite Class | Description | Role in Toxicity |

| Dihydrodiols | Formed by the action of epoxide hydrolase on an initial epoxide. | Precursors to highly reactive diol-epoxides. |

| Diol-Epoxides | Highly electrophilic metabolites that can covalently bind to DNA. | Considered the ultimate carcinogenic metabolites of many PAHs. |

| Phenols | Hydroxylated metabolites. | Generally considered detoxification products but can be further oxidized. |

| Conjugates | Metabolites linked to glucuronic acid or sulfate. | Water-soluble forms created for excretion from the body. |

Spectroscopic Methods for Adduct Characterization

The covalent binding of reactive PAH metabolites, such as diol-epoxides, to cellular macromolecules like DNA is a critical initiating event in chemical carcinogenesis. scispace.comnih.govnih.gov The resulting products are known as DNA adducts. Several highly sensitive spectroscopic and related methods are used to detect and characterize these adducts.

³²P-Postlabeling Assay: This is an extremely sensitive method capable of detecting as few as one adduct in 10¹⁰ normal nucleotides. nih.govwisnerbaum.com The technique involves:

Isolating DNA from cells or tissues exposed to the PAH.

Enzymatically digesting the DNA into individual nucleotides.

Using T4 polynucleotide kinase to transfer a radiolabeled phosphate ([³²P]) from ATP to the adducted nucleotides.

Separating the ³²P-labeled adducts using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov

Detecting and quantifying the adducts by their radioactivity.

This method has been successfully used to study the formation and persistence of DNA adducts from structurally similar compounds like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govnih.gov

Spectroscopic Identification: While ³²P-postlabeling is excellent for detection, other spectroscopic methods are needed to determine the precise chemical structure of the adducts.

Mass Spectrometry (MS): LC-MS/MS can be used to identify specific adducts by their mass-to-charge ratio and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For adducts that can be synthesized and purified in sufficient quantities, NMR provides definitive structural information, revealing the exact atoms involved in the covalent bond between the PAH metabolite and the DNA base (e.g., guanine or adenine). scispace.comresearchgate.net

Fluorescence Spectroscopy: The aromatic nature of PAHs allows for the use of fluorescence spectroscopy. The characteristic fluorescence spectra of PAH-DNA adducts can aid in their identification and quantification. nih.gov

Gene Expression Profiling and Reporter Gene Assays for AhR Activity

Many of the biological effects of this compound, including the induction of its own metabolism, are mediated by the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that, upon binding to PAHs, regulates the expression of a wide array of genes. indigobiosciences.comindigobiosciences.com

Reporter Gene Assays: These are cell-based assays designed to specifically measure the activation of the AhR signaling pathway. caymanchem.com A common approach is the Chemical-Activated LUciferase eXpression (CALUX) assay. nih.gov In this system:

Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of DNA sequences called Dioxin Response Elements (DREs). indigobiosciences.comspringernature.com

When a compound like DMDBA binds to and activates the AhR, the AhR complex binds to the DREs, driving the expression of the luciferase enzyme. indigobiosciences.comindigobiosciences.com

The amount of light produced by the luciferase reaction is then measured and is directly proportional to the AhR-activating potency of the compound. nih.gov Dibenz[a,j]anthracene (B1218775) and its isomers are known to be potent AhR activators in these systems. nih.gov

Gene Expression Profiling: To gain a broader understanding of the cellular response to DMDBA, microarray analysis or RNA-sequencing can be employed. These techniques measure changes in the expression levels of thousands of genes simultaneously following chemical exposure. nih.govnih.govresearchgate.net

Studies on related PAHs have shown that exposure leads to significant changes in genes involved in:

Xenobiotic Metabolism: Strong induction of AhR target genes like Cytochrome P450 1A1 (CYP1A1) and CYP1B1 is a hallmark of exposure. nih.govnih.govnih.gov

Cell Cycle Control and Apoptosis: Alterations in genes that regulate cell proliferation and programmed cell death. nih.govnih.gov

DNA Damage Response: Upregulation of genes involved in sensing and repairing DNA damage. nih.govmdpi.com

These global expression profiles provide valuable insights into the complex network of pathways perturbed by DMDBA, contributing to its carcinogenic activity. nih.govnih.gov

Future Research Directions and Unanswered Questions

Deeper Understanding of Complex Metabolic Networks and Unidentified Metabolites

The metabolic activation of PAHs is a critical determinant of their carcinogenicity, yet the complete metabolic network for 7,14-Dimethyldibenz(a,j)anthracene remains to be fully mapped. Research on the related compound 7,12-dimethylbenz(a)anthracene (DMBA) has revealed a complex array of metabolic pathways, involving hydroxylation at the methyl groups and the formation of various dihydrodiols and phenols. nih.govnih.govnih.gov For instance, studies with rat liver microsomes have identified numerous metabolites of DMBA, including 7-hydroxymethyl-12-methylbenz(a)anthracene and trans-dihydrodiols at multiple positions on the aromatic ring. nih.gov The fungus Cunninghamella elegans has been shown to produce major metabolites of DMBA such as DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov

Table 1: Known Metabolites of the Related Compound 7,12-dimethylbenz(a)anthracene (DMBA)

| Metabolite Class | Specific Metabolites Identified |

|---|---|

| Methyl-Hydroxylated Derivatives | 7-hydroxymethyl-12-methylbenz(a)anthracene, 7-methyl-12-hydroxymethylbenz(a)anthracene, 7,12-dihydroxymethylbenz(a)anthracene |

| Trans-Dihydrodiols | trans-3,4-diol, trans-5,6-diol, trans-8,9-diol, trans-10,11-diol |

| Phenols | Phenols at positions 2, 3, and 4 |

This table summarizes findings from studies on DMBA and highlights the types of metabolites that could be investigated for this compound.

Elucidating the Full Spectrum of Molecular Targets and Downstream Signaling Cascades

The primary molecular target of activated PAHs is widely recognized as DNA, leading to the formation of DNA adducts that can initiate carcinogenesis. For DMBA, it has been shown that its metabolites bind to DNA, forming adducts with both deoxyguanosine and deoxyadenosine (B7792050) residues. nih.govnih.gov Specifically, bay-region dihydrodiol-epoxides are key ultimate carcinogens that form these adducts. nih.gov A critical area for future research is to determine the precise nature and frequency of DNA adducts formed by this compound and to understand how these adducts are recognized and processed by cellular DNA repair machinery.

Beyond direct DNA damage, the biological effects of this compound are likely mediated through interactions with a broader range of molecular targets, triggering complex downstream signaling cascades. Proteomic studies on DMBA-exposed ovarian tissue have revealed alterations in the abundance of numerous proteins, indicating a widespread cellular response. iastate.edu For instance, exposure in obese mice led to changes in 120 proteins, including proteasome subunits and transferrins. iastate.edu Identifying the direct protein targets of this compound and its metabolites is essential. Elucidating how these interactions perturb signaling pathways related to cell cycle control, apoptosis, inflammation, and oxidative stress will provide a more complete picture of its mechanism of action. Unanswered questions include which specific signaling pathways are most sensitive to this compound and how these perturbations contribute to the initiation and promotion stages of carcinogenesis.

Advanced Computational Approaches for Predictive Modeling of Biological Activity

Predictive modeling offers a powerful tool for estimating the toxicity and biological activity of chemical compounds, reducing the need for extensive experimental testing. For PAHs, quantitative structure-activity relationship (QSAR) models have been developed to predict their properties. However, the joint action of PAHs in complex mixtures often deviates from simple predictive models like concentration addition, suggesting multiple mechanisms of toxicity. nih.govresearchgate.net

Future research should focus on developing sophisticated, mechanism-based computational models specifically for this compound. These models should integrate data on its metabolism, DNA adduct formation, and interactions with other molecular targets. Advanced approaches could include molecular docking simulations to predict binding affinities to various receptors and enzymes, and systems biology models to simulate the perturbation of cellular networks. A key challenge is to accurately model the steric hindrances and out-of-plane distortions caused by its hindered bay and fjord regions, which can be significant and affect the conformation of its active metabolites. nih.gov Developing predictive models that can account for these complex structural features and their impact on metabolic activation and receptor interaction is a critical goal for accurately assessing the risk posed by this compound.

Investigating the Role of Epigenetic Modifications in Compound-Mediated Biological Responses

Epigenetic modifications, such as DNA methylation and histone modifications, are crucial in regulating gene expression and can be altered by environmental exposures. mdpi.commdpi.com There is growing evidence that PAHs can induce epigenetic changes, contributing to their carcinogenic effects. For example, DMBA has been shown to induce oxidative DNA damage, such as the formation of 8-hydroxyl-2'-deoxyguanosine, which can have epigenetic consequences. nih.gov

Furthermore, studies have directly linked DMBA exposure to alterations in the abundance of histones and their variants in ovarian tissue. iastate.edunih.govnih.gov Exposure to DMBA, particularly in the context of obesity, was found to decrease the levels of histones H3 and H4, while increasing certain histone H1 variants. nih.govnih.gov These changes in histone profiles can potentially alter chromatin structure and transcriptional regulation. nih.gov

A major unanswered question is the extent to which this compound induces specific epigenetic modifications. Future research should undertake genome-wide analyses of DNA methylation and histone modification patterns following exposure to this compound. Identifying specific genes and regulatory regions that are epigenetically altered will provide crucial insights into its mechanisms of toxicity. Understanding the interplay between genetic damage (DNA adducts) and epigenetic dysregulation is essential for a holistic view of how this compound drives biological responses.

Table 2: DMBA-Induced Changes in Histone Abundance in Obese Mouse Ovaries

| Histone/Variant | Fold Change |

|---|---|

| Histone 4 | -4.03 |

| Histone 3 | -3.71 |

| Histone 2A type 1-F | -0.43 |

| Histone variant H1.2 | +2.72 |

| Linker histone H15 | +3.07 |

This table summarizes data on histone alterations following DMBA exposure, highlighting potential epigenetic mechanisms to be investigated for this compound. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.